molecular formula C14H13BrN2O3 B4236530 N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide

N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide

Cat. No.: B4236530
M. Wt: 337.17 g/mol
InChI Key: ILBJAXGIDGRUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a significant impact on various biological processes, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide involves the inhibition of bromodomain-containing proteins, which are epigenetic regulators that play a critical role in various biological processes, including gene transcription and chromatin remodeling. This compound specifically targets the bromodomain of BRD4, a protein that is overexpressed in various cancers and is involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide is its specificity for bromodomain-containing proteins, which makes it a valuable tool for studying the role of these proteins in various biological processes. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, which makes it a promising candidate for further drug development. However, one of the limitations of this compound is its relatively low potency compared to other bromodomain inhibitors, which may limit its efficacy in certain applications.

Future Directions

There are several future directions for research on N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide, including:
1. Identifying the specific downstream targets of BRD4 inhibition and their role in cancer progression.
2. Developing more potent analogs of this compound with improved efficacy and specificity.
3. Investigating the potential of this compound in combination with other cancer therapies.
4. Studying the role of this compound in other diseases, such as neurological disorders and autoimmune diseases.
5. Investigating the potential of this compound as a diagnostic tool for cancer and other diseases.
In conclusion, this compound is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its specificity for bromodomain-containing proteins and favorable pharmacokinetic profile make it a valuable tool for studying the role of these proteins in various biological processes. Further research on this compound is needed to fully understand its potential as a therapeutic agent.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-N'-(2-furylmethyl)ethanediamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Properties

IUPAC Name

N'-(4-bromo-3-methylphenyl)-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-9-7-10(4-5-12(9)15)17-14(19)13(18)16-8-11-3-2-6-20-11/h2-7H,8H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBJAXGIDGRUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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